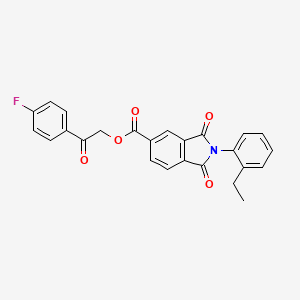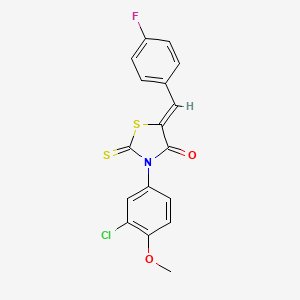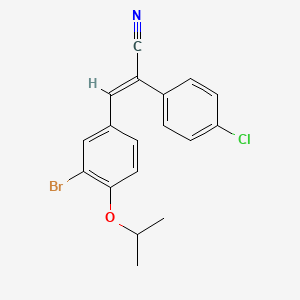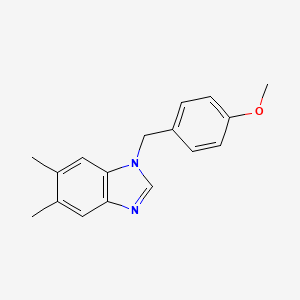![molecular formula C13H22N4S B4628709 N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
説明
N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea belongs to a class of compounds known as thioureas, which have diverse applications in organic synthesis, medicinal chemistry, and material science. Thioureas are characterized by their sulfur and nitrogen atoms, which contribute to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds like N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, often involves reactions of amines with isothiocyanates or thiocyanates. An example of a one-pot synthesis approach is detailed by Zhang et al. (2011), where thiourea derivatives were synthesized by reacting aminopyrazoles with acylisothiocyanates, generated in situ from potassium thiocyanate and different acyl chlorides (Zhang, He, Xu, & Zhong, 2011).
Molecular Structure Analysis
Thiourea derivatives typically exhibit interesting molecular structures due to their functional groups. The molecular structure is often elucidated using techniques like X-ray crystallography, as shown in studies by Yusof et al. (2010), who characterized thiourea derivatives using IR, NMR, and X-ray diffraction methods (Yusof, Jusoh, Khairul, & Yamin, 2010).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, such as cycloadditions and condensations. Tsuge et al. (2000) described the cycloaddition of azomethine ylides, generated from N-(trimethylsilylmethyl)thioureas, to electron-deficient olefins, acetylenes, and aldehydes (Tsuge, Hatta, Tashiro, Kakura, Maeda, & Kakehi, 2000).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, can be characterized using various analytical methods. For instance, the crystal structure of similar compounds has been studied by Saeed, Shaheen, and Bolte (2011) using single crystal X-ray diffraction (Saeed, Shaheen, & Bolte, 2011).
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, such as reactivity towards different organic substrates and participation in heterocyclic synthesis. For example, Li et al. (2011) demonstrated the use of thiourea as a catalyst in the Knoevenagel condensation of pyrazole derivatives (Li, Qiu, Li, & Zhang, 2011).
科学的研究の応用
Synthesis and Anticancer Activity
Ultrasound-assisted Synthesis of Pyrazole Derivatives : A study described the environmentally sustainable synthesis of pyrazolyl thiourea derivatives using ultrasound methods. These compounds, including those structurally related to N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, were investigated for their anticancer properties. One compound showed promise in inducing cell cycle arrest and apoptosis in human cancer cells, highlighting its potential as an anticancer drug (Nițulescu et al., 2015).
Apoptotic Activity in Cancer Cell Lines : Another study synthesized new pyrazole thiourea chimeric derivatives, confirming their structures and evaluating their apoptotic effects in human cancer cells. The research indicated that certain derivatives could be promising for cancer treatment due to their ability to induce apoptosis and cell cycle arrest (Nițulescu et al., 2015).
Antimicrobial and Antifungal Activities
- Antimicrobial Screening of Pyrazole Derivatives : A study on N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives explored their antibacterial and antifungal activities. The findings suggest that these compounds, related to the chemical , show significant bioactivity against various bacterial and fungal strains, pointing to their potential in developing new antimicrobial agents (Nițulescu et al., 2010).
Antifungal and Antiviral Potentials
Inhibition of Phytopathogenic Fungi : Research into pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and N-alkyl/aryl-N'-(4-carbethoxy-3-pyrazolyl)thioureas demonstrated varying degrees of growth inhibition against phytopathogenic fungi. This indicates the potential use of such compounds in agricultural applications to control fungal diseases (Vicentini et al., 2007).
Antiviral Activity against HSV1 and HAV : A synthesis study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This research underscores the therapeutic potential of pyrazole-derived compounds in antiviral treatments (Attaby et al., 2006).
特性
IUPAC Name |
1-cyclopentyl-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4S/c1-9-12(10(2)17(3)16-9)8-14-13(18)15-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZIDWCEGLGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)


![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)
![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)
![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)
![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)